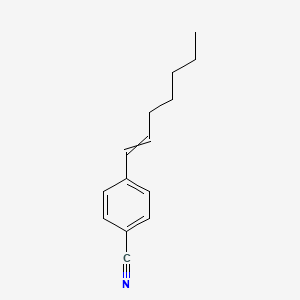
4-(Hept-1-EN-1-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hept-1-EN-1-YL)benzonitrile is an organic compound characterized by a benzene ring substituted with a hept-1-en-1-yl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hept-1-EN-1-YL)benzonitrile typically involves the reaction of 4-bromobenzonitrile with hept-1-ene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Hept-1-EN-1-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Hept-1-EN-1-YL)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hept-1-EN-1-YL)benzonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hept-1-en-1-yl group can undergo further chemical modifications, allowing the compound to participate in diverse biochemical pathways .
Comparison with Similar Compounds
4-(Hept-1-EN-1-YL)benzonitrile: Unique due to the presence of both a nitrile group and a hept-1-en-1-yl group.
Benzonitrile: Lacks the hept-1-en-1-yl group, making it less versatile in certain chemical reactions.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring instead of the hept-1-en-1-yl group, leading to different chemical properties and applications.
Uniqueness: this compound stands out due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
921223-95-2 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-hept-1-enylbenzonitrile |
InChI |
InChI=1S/C14H17N/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h6-11H,2-5H2,1H3 |
InChI Key |
AHBWARODQMCSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



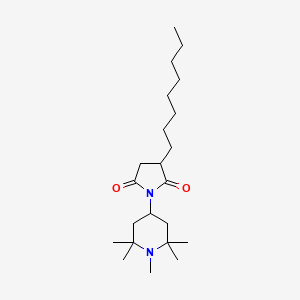
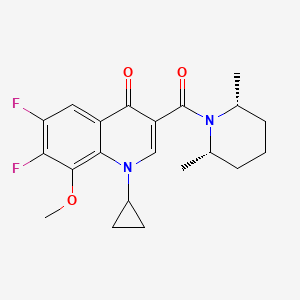
![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
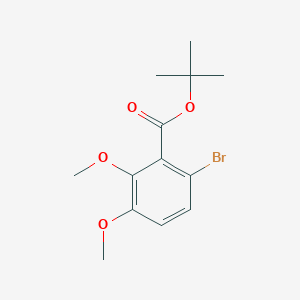
![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)
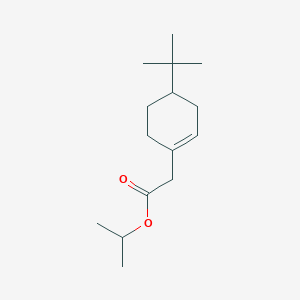
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
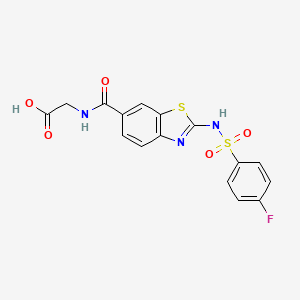
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)

